4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound with the molecular formula C11H12BrNO2 It is characterized by the presence of a bromophenyl group attached to an oxane ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with oxane-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The oxane ring can be oxidized to form corresponding oxane derivatives.
Reduction Reactions: The carboxamide group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound.
Oxidation Reactions: Products include oxidized derivatives of the oxane ring.
Reduction Reactions: Products include amine derivatives of the carboxamide group.
Scientific Research Applications
4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxane ring and carboxamide group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxamide can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)oxane-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)oxane-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)oxane-4-carboxamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical and physical properties, such as increased reactivity and potential for specific biological interactions, distinguishing it from its analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)oxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHSRPJQBZNJSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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